molecular formula C14H30Cl3N3 B8088393 (1S,9aR)-1-[(Piperazin-1-yl)methyl]-octahydro-1H-quinolizine trihydrochloride

(1S,9aR)-1-[(Piperazin-1-yl)methyl]-octahydro-1H-quinolizine trihydrochloride

Cat. No. B8088393
M. Wt: 346.8 g/mol
InChI Key: GEVBRABPERPAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,9aR)-1-[(Piperazin-1-yl)methyl]-octahydro-1H-quinolizine trihydrochloride is a useful research compound. Its molecular formula is C14H30Cl3N3 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,9aR)-1-[(Piperazin-1-yl)methyl]-octahydro-1H-quinolizine trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,9aR)-1-[(Piperazin-1-yl)methyl]-octahydro-1H-quinolizine trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1S,9aR)-1-[(Piperazin-1-yl)methyl]-octahydro-1H-quinolizine trihydrochloride involves the reaction of piperazine with octahydro-1H-quinolizine in the presence of a suitable reagent to form the desired product. The reaction is carried out under specific conditions to ensure high yield and purity of the product.

Starting Materials
Piperazine, Octahydro-1H-quinolizine, Hydrochloric acid, Sodium hydroxide, Ethanol

Reaction
Step 1: Dissolve piperazine in ethanol and add octahydro-1H-quinolizine to the solution., Step 2: Add hydrochloric acid to the solution to form the hydrochloride salt of the intermediate product., Step 3: Heat the solution under reflux for several hours to allow the reaction to proceed., Step 4: Neutralize the solution with sodium hydroxide to form the free base of the product., Step 5: Add hydrochloric acid to the solution to form the trihydrochloride salt of the final product., Step 6: Isolate the product by filtration and wash with ethanol to obtain the pure compound.

properties

IUPAC Name

1-(piperazin-1-ylmethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3.3ClH/c1-2-8-17-9-3-4-13(14(17)5-1)12-16-10-6-15-7-11-16;;;/h13-15H,1-12H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVBRABPERPAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CN3CCNCC3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Cl3N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,9aR)-1-[(Piperazin-1-yl)methyl]-octahydro-1H-quinolizine trihydrochloride

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